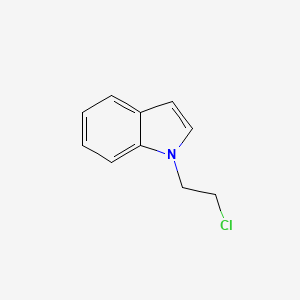

1-(2-chloroethyl)-1H-indole

Description

Properties

IUPAC Name |

1-(2-chloroethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQLTXXWIKRBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-chloroethyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloroethyl)-1H-indole, a key intermediate in the development of various pharmaceutically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization allows for the exploration of vast chemical space in drug discovery.[1] This document details the prevalent synthetic methodology, including the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for reaction optimization and safety. The target audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of 1-(2-chloroethyl)-1H-indole

The indole nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin underscores its biological importance. Consequently, indole derivatives have been extensively explored as therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties.

1-(2-chloroethyl)-1H-indole serves as a versatile bifunctional reagent. The indole nitrogen provides a key point of attachment to a parent molecule, while the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules, particularly for the introduction of an ethyl-indole moiety linked to another pharmacophore. This strategy is frequently employed in the design of novel drug candidates to modulate their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies: A Focus on N-Alkylation

The most direct and widely employed method for the synthesis of 1-(2-chloroethyl)-1H-indole is the N-alkylation of the indole ring. This approach involves the deprotonation of the relatively acidic N-H proton of indole, followed by a nucleophilic substitution reaction with a suitable two-carbon electrophile bearing a chlorine atom.

The Cornerstone of Synthesis: N-Alkylation via Deprotonation

The N-H proton of indole exhibits weak acidity, with a pKa of approximately 17 in DMSO. Therefore, a strong base is required to generate the corresponding indolate anion, which is a potent nucleophile.[2] Sodium hydride (NaH) is a commonly used base for this transformation, typically in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3] These solvents are effective at solvating the resulting sodium indolate salt.

The choice of the alkylating agent is critical. 1-Bromo-2-chloroethane is an ideal reagent for this synthesis. The bromine atom is a better leaving group than chlorine, facilitating the initial nucleophilic attack by the indolate anion. The chlorine atom on the resulting ethyl chain is less reactive and is retained in the product for subsequent functionalization.

The reaction proceeds via an SN2 mechanism, where the indolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion. The use of an excess of the alkylating agent can be employed to drive the reaction to completion.

Alternative Approaches

While the use of a strong base like sodium hydride is prevalent, other methods for indole N-alkylation exist. Phase-transfer catalysis (PTC) offers a milder alternative, avoiding the need for strictly anhydrous conditions and strong, hazardous bases. In a PTC system, a quaternary ammonium salt transfers the indolate anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This technique can be particularly useful for scaling up reactions.

Experimental Protocol: Synthesis of 1-(2-chloroethyl)-1H-indole

This section provides a detailed, step-by-step procedure for the synthesis of 1-(2-chloroethyl)-1H-indole based on established N-alkylation methodologies.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Indole | 120-72-9 | 117.15 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |

| 1-Bromo-2-chloroethane | 107-04-0 | 143.41 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Saturated Aqueous Sodium Bicarbonate Solution | 144-55-8 | 84.01 |

| Brine (Saturated Aqueous Sodium Chloride Solution) | 7647-14-5 | 58.44 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

3.3. Step-by-Step Procedure

-

Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq).

-

Dissolution: Dissolve the indole in anhydrous DMF.

-

Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during this step.[3]

-

Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium indolate.

-

Alkylation: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-chloroethyl)-1H-indole.

Workflow and Characterization

The overall synthetic workflow is depicted in the following diagram:

Characterization Data:

The structure of the synthesized 1-(2-chloroethyl)-1H-indole should be confirmed by standard analytical techniques.

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, as well as two triplets corresponding to the two methylene groups of the chloroethyl side chain. The disappearance of the N-H proton signal from the starting indole is a key indicator of a successful reaction.

-

13C NMR: The carbon NMR spectrum will display the corresponding signals for the ten carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (179.65 g/mol ). The isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Sodium Hydride (NaH): A highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from any sources of moisture.[4][5][6] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.

-

1-Bromo-2-chloroethane: A toxic and potentially carcinogenic substance. It is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[7] All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential skin and eye irritant. It should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The N-alkylation of indole with 1-bromo-2-chloroethane provides a reliable and straightforward method for the synthesis of 1-(2-chloroethyl)-1H-indole. This technical guide has outlined the key chemical principles, a detailed experimental protocol, and essential safety considerations for this transformation. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules, and a thorough understanding of its synthesis is crucial for researchers in the field of medicinal chemistry and drug discovery. The versatility of the chloroethyl group allows for further chemical modifications, opening avenues for the development of novel therapeutic agents.

References

- Amarasinghe, N. R.; Turner, P.; Todd, M. H. (2012). Adv. Synth.

- Chemical Synthesis Database. (2025, May 20). 1-(2-chloroethyl)-1H-indole.

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- BenchChem. (2025). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.

- Aldrich. (2025, December 23).

- Fisher Scientific. (2010, November 24).

- U.S. Patent No. 6,972,336 B2. (2005).

- ChemHelpASAP. (2019, November 19).

- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3724.

- ResearchGate. (2025, August 6). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides.

- BenchChem. (2025). Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures.

- Gassman, P. G., & van Bergen, T. J. (1973).

- Dela Cruz, J., & Ragasa, C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products Chemistry & Research, 5(6).

- BenchChem. (2025). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.

- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar.

- CDH Fine Chemical.

- Quintanilla-Licea, R., et al. (2006). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...

- Singh, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514.

- Cacho, M., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5648.

- Eldebss, T. M. A., et al. (2016).

- Gribble, G. W. (2015). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 5(102), 83695-83723.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

1-(2-chloroethyl)-1H-indole chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Chloroethyl)-1H-indole

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] 1-(2-chloroethyl)-1H-indole is a functionalized derivative of this critical heterocycle. It is distinguished by the presence of a reactive chloroethyl group at the N1 position, which imparts significant synthetic versatility. This guide provides a comprehensive technical overview of 1-(2-chloroethyl)-1H-indole, designed for researchers and drug development professionals. We will delve into its core physicochemical properties, propose a robust synthetic pathway, analyze its predicted spectroscopic signature, explore its dual-natured chemical reactivity, and discuss its strategic application as a key intermediate in the synthesis of complex molecular architectures.

Core Physicochemical and Structural Properties

1-(2-chloroethyl)-1H-indole is a derivative of indole, an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.[3] The defining feature of this molecule is the alkylation of the indole nitrogen with a 2-chloroethyl group. This modification fundamentally alters the reactivity of the indole core by removing the acidic N-H proton and introducing a reactive electrophilic site at the terminus of the side chain.

Caption: Chemical structure of 1-(2-chloroethyl)-1H-indole.

The core properties of this compound are summarized below. It is critical to note that while data for the isomeric compound, 3-(2-chloroethyl)-1H-indole, is available in the literature, specific experimental physical properties for the N1-substituted isomer are not widely reported.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN | [4] |

| Molecular Weight | 179.65 g/mol | [4] |

| InChIKey | LLQLTXXWIKRBNE-UHFFFAOYAE | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CCCl | |

| Melting Point | Not Reported | [4] |

| Boiling Point | Not Reported (Isomer 3-(2-chloroethyl)-1H-indole: 342.4°C at 760 mmHg) | [4][5] |

| Density | Not Reported (Isomer 3-(2-chloroethyl)-1H-indole: 1.229 g/cm³) | [4][5] |

Synthesis and Mechanistic Considerations

The most direct and logical approach for the synthesis of 1-(2-chloroethyl)-1H-indole is the N-alkylation of the indole ring. This reaction is a cornerstone of indole chemistry and proceeds via a nucleophilic substitution mechanism.

Causality Behind Experimental Design:

-

Choice of Base: The indole N-H proton (pKa ≈ 17) is weakly acidic. A moderately strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is required to deprotonate the nitrogen, forming the highly nucleophilic indolide anion. This anion is a significantly more potent nucleophile than the neutral indole, which is essential for efficient alkylation.

-

Choice of Alkylating Agent: A reagent with a 2-chloroethyl moiety and a good leaving group is necessary. 1-bromo-2-chloroethane is an ideal choice because the bromine atom is a better leaving group than chlorine, ensuring that the initial substitution occurs at the bromine-bearing carbon, preserving the chloroethyl group. Using 1,2-dichloroethane is also feasible but may require more forcing conditions.

-

Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is optimal. These solvents can dissolve the indolide salt and the alkylating agent without participating in the reaction (i.e., they do not have acidic protons).

Generalized Experimental Protocol: N-Alkylation of Indole

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF (10 mL per 1 g of indole).

-

Deprotonation: Cool the flask to 0°C using an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise with careful venting. Stir the suspension at 0°C for 30-45 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the sodium indolide salt.

-

Alkylation: Add 1-bromo-2-chloroethane (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup & Purification: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-(2-chloroethyl)-1H-indole.

Caption: Proposed workflow for the synthesis of 1-(2-chloroethyl)-1H-indole.

Spectroscopic and Structural Characterization

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 7.6-7.7 (d, 1H): H4 proton. δ 7.1-7.3 (m, 3H): H5, H6, H7 protons. δ 6.5-6.6 (d, 1H): H3 proton. δ 4.4-4.5 (t, 2H): N-CH₂ protons. δ 3.8-3.9 (t, 2H): Cl-CH₂ protons. | The aromatic protons will appear in their characteristic regions for an N-substituted indole. The two methylene groups of the ethyl chain will appear as two distinct triplets due to coupling with each other. The N-CH₂ group will be further downfield due to the direct attachment to the nitrogen atom. |

| ¹³C NMR | δ 136-137: C7a δ 128-129: C3a δ 127-128: C2 δ 121-122: C5 δ 120-121: C6 δ 119-120: C4 δ 109-110: C7 δ 101-102: C3 δ 48-50: N-CH₂ δ 41-43: Cl-CH₂ | Ten distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system. The two aliphatic carbons will be significantly upfield compared to the eight aromatic/heterocyclic carbons. |

| Mass Spec (EI) | m/z 179 [M]⁺: Molecular ion peak. m/z 181 [M+2]⁺: Isotope peak. m/z 144: Loss of Cl. m/z 130: Loss of C₂H₄Cl. | The presence of a single chlorine atom will result in a characteristic [M]⁺ to [M+2]⁺ peak ratio of approximately 3:1.[9] Common fragmentation pathways would include cleavage of the C-Cl bond and cleavage of the N-C bond of the side chain. |

Chemical Reactivity and Synthetic Utility

1-(2-chloroethyl)-1H-indole possesses two primary sites of reactivity, making it a highly valuable and versatile building block in organic synthesis.

-

Nucleophilic Substitution at the Chloroethyl Terminus: The terminal carbon atom is electrophilic due to the electron-withdrawing effect of the chlorine atom, which also serves as a good leaving group. This site is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), allowing for the facile introduction of the N-indolylethyl moiety into other molecules. This is the most common and synthetically valuable reaction for this compound.

-

Electrophilic Substitution on the Indole Ring: Despite the N1-substitution, the indole ring remains electron-rich and is reactive towards electrophiles. Electrophilic substitution will preferentially occur at the C3 position. Classic reactions like the Vilsmeier-Haack formylation (using POCl₃/DMF) can be used to install functional groups at this position, further elaborating the indole core.[10]

Caption: Dual reactivity of 1-(2-chloroethyl)-1H-indole.

Applications in Drug Discovery and Development

The true value of 1-(2-chloroethyl)-1H-indole in a drug development context is its role as a versatile synthetic intermediate or "scaffold linker." The indole nucleus is a privileged scaffold found in a vast array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-psychotic agents.[1][11][12][13]

The chloroethyl group on this molecule acts as a reactive handle. It allows medicinal chemists to covalently link the N-indole moiety to other pharmacophores or molecular scaffolds. This strategy is frequently employed to:

-

Synthesize libraries of analogues: By reacting 1-(2-chloroethyl)-1H-indole with a diverse set of nucleophiles (amines, phenols, etc.), large libraries of novel compounds can be rapidly generated for high-throughput screening.

-

Develop targeted covalent inhibitors: The electrophilic nature of the chloroethyl group can be tuned to react with specific nucleophilic residues (like cysteine) in a protein's active site, leading to irreversible inhibition.

-

Construct complex lead compounds: It serves as a starting point for multi-step syntheses, where the indole provides a core structure for further elaboration.

Safety, Handling, and Storage

-

General Handling: Use only in a well-ventilated chemical fume hood. Avoid all personal contact. Do not breathe dust, vapor, mist, or gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[16][18] May cause severe skin and eye irritation.[18] As an alkylating agent, it should be treated as a potential mutagen.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The compound may be hygroscopic.[15][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[14]

References

-

Chemical Synthesis Database. (2025). 1-(2-chloroethyl)-1H-indole. [Link]

-

Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

-

PubChem. (n.d.). 3-(2-Chloroethyl)-1H-indole. [Link]

-

Wang, Y., et al. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. PMC. [Link]

-

SpectraBase. (n.d.). 2-chloroethyl 2-(1H-indol-3-yl)-1-methylethylcarbamate - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

-

Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. [Link]

-

DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. [Link]

-

SIELC Technologies. (2018). 3-(2-Chloroethyl)-1H-indole. [Link]

-

ResearchGate. (2025). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. [Link]

-

PubChem. (n.d.). 2-chloro-1H-indole. [Link]

-

Arkivoc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. [Link]

-

SCIRP. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

- University of Sulaimani. (n.d.).

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ChemBK. (2024). 1-(2-Chloroethyl)piperidine hydrochloride. [Link]

-

PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]

-

Royal Society of Chemistry. (n.d.). Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uop.edu.pk [uop.edu.pk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A General and Scalable Synthesis of Polysubstituted Indoles | MDPI [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(2-chloroethyl)-1H-indole: Synthesis, Characterization, and Applications

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are integral to drugs targeting a vast array of conditions, from cancer to neurodegenerative diseases.[1] This technical guide provides an in-depth exploration of 1-(2-chloroethyl)-1H-indole, a valuable synthetic intermediate. While not as extensively documented as its C3-substituted isomer, this N-alkylated indole is a critical building block for introducing the indole moiety via a flexible ethyl linker. This document offers a detailed overview of its chemical identity, a robust protocol for its synthesis and purification, comprehensive methods for its structural characterization, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-(2-chloroethyl)-1H-indole is a derivative of indole where a 2-chloroethyl group is attached to the nitrogen atom of the pyrrole ring. This modification transforms the indole core into a reactive intermediate suitable for further elaboration.

It is critical to distinguish this compound from its isomer, 3-(2-chloroethyl)-1H-indole, which has a well-documented CAS Number of 32933-86-1.[3][4][5] As of the latest review, a specific CAS number for 1-(2-chloroethyl)-1H-indole is not consistently listed in major chemical databases, which often indicates it is primarily synthesized as a transient intermediate rather than being a widely distributed commercial product.[6]

Table 1: Physicochemical Properties of 1-(2-chloroethyl)-1H-indole

| Property | Value | Source |

| IUPAC Name | 1-(2-chloroethyl)-1H-indole | - |

| CAS Number | Not Available (n/a) | [6] |

| Molecular Formula | C₁₀H₁₀ClN | [6] |

| Molecular Weight | 179.65 g/mol | [6] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [7] |

| InChIKey | LLQLTXXWIKRBNE-UHFFFAOYAE | [6] |

| SMILES | ClCCn1cccc2ccccc12 | [6] |

Synthesis and Purification

The most direct and common method for preparing 1-(2-chloroethyl)-1H-indole is through the N-alkylation of the indole ring. This reaction leverages the nucleophilicity of the indole nitrogen after deprotonation by a suitable base.

Synthetic Principle: N-Alkylation

The synthesis involves a two-step, one-pot process. First, the N-H proton of indole, which has a pKa of approximately 17 in DMSO, is abstracted by a base to form the highly nucleophilic indolate anion. This anion then attacks the electrophilic carbon of a suitable two-carbon alkylating agent, such as 1-bromo-2-chloroethane, in a classic Sₙ2 reaction. The choice of 1-bromo-2-chloroethane is strategic; the bromine atom is a better leaving group than chlorine, allowing for selective reaction at the bromo-substituted carbon while preserving the chloro-functionality for subsequent synthetic steps.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-chloroethyl)-1H-indole.

Detailed Experimental Protocol

Materials:

-

Indole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromo-2-chloroethane (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq). The mineral oil can be removed by washing with anhydrous hexane and decanting carefully under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to create a slurry. Cool the mixture to 0 °C using an ice bath.

-

Deprotonation: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes. Causality Insight: This slow addition prevents an excessive exotherm. The formation of the indolate anion is often accompanied by hydrogen gas evolution. The reaction is allowed to stir at 0 °C for 30 minutes after the addition is complete.

-

Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine. Trustworthiness Check: This washing sequence removes residual DMF and inorganic salts, which is crucial for obtaining a clean product.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[8] Combine the fractions containing the desired product and evaporate the solvent to yield pure 1-(2-chloroethyl)-1H-indole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[9]

Table 2: Predicted Spectroscopic Data for 1-(2-chloroethyl)-1H-indole

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.1-7.3 (m, 3H, Ar-H), ~6.5 (d, 1H, C3-H), ~4.4 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Cl). The triplet multiplicity for the ethyl protons confirms their adjacency. |

| ¹³C NMR | δ (ppm): ~136 (C7a), ~128 (C3a), ~128 (C3), ~121-122 (Ar-CH x2), ~120 (Ar-CH), ~109 (Ar-CH), ~102 (C2), ~49 (N-CH₂), ~42 (CH₂-Cl). |

| Mass Spec (EI) | m/z: Expected molecular ion peak [M]⁺ at ~179 and [M+2]⁺ at ~181 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Key fragment would be the loss of the chloroethyl chain. |

| FT-IR | ν (cm⁻¹): ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1460 (C=C stretch), ~740 (ortho-disubstituted benzene C-H bend), ~650-700 (C-Cl stretch). |

Chemical Reactivity and Synthetic Utility

The primary utility of 1-(2-chloroethyl)-1H-indole lies in its role as an electrophilic building block.[10] The terminal carbon of the ethyl chain is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom.

Mechanism of Action (Chemical)

This molecule is an efficient alkylating agent. It allows for the covalent attachment of the N-(ethyl)-indole moiety to a wide range of nucleophiles, such as amines, thiols, and alkoxides, via a nucleophilic substitution reaction. This provides a straightforward entry into more complex molecules that are otherwise difficult to synthesize. The piperazine scaffold, for instance, is a common pharmacophore that can be introduced this way.[10]

Synthetic Applications Diagram

Caption: Synthetic utility of 1-(2-chloroethyl)-1H-indole.

This reactivity is central to its use in constructing lead compounds in drug discovery. The two-carbon linker offers conformational flexibility, which can be crucial for optimizing ligand-receptor binding interactions. The indole core itself is known to interact with numerous biological targets, and modifying the distal part of the N-alkyl chain allows for fine-tuning of properties like solubility, polarity, and target affinity.[11]

Safety, Handling, and Storage

As an alkylating agent, 1-(2-chloroethyl)-1H-indole should be handled with care, assuming it to be hazardous. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous chloroethyl amines and halo-indoles suggest the following precautions.[12][13][14]

-

Handling:

-

Use only under a chemical fume hood to avoid inhalation of vapors.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

-

Minimize dust and aerosol generation.[14]

-

Wash hands thoroughly after handling.[12]

-

-

Storage:

Conclusion

1-(2-chloroethyl)-1H-indole is a synthetically valuable, though not widely commercialized, intermediate. Its utility is defined by the reactive chloroethyl group, which allows for the straightforward introduction of the N-ethyl-indole scaffold into a diverse range of molecules. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers, particularly in the field of medicinal chemistry, to leverage this versatile building block in the development of novel therapeutic agents.

References

- Vertex AI Search. SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemical Synthesis Database. (2025). 1-(2-chloroethyl)-1H-indole.

- Wang, Y., et al. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Echemi. (2024). Buy 1H-INDOLE,3-(2-CHLOROETHYL)-5-METHOXY.

- Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

- ECHEMI. 1-(2-Chloroethyl)pyrrolidine hydrochloride SDS, 7250-67-1 Safety Data Sheets.

- Reyes-lópez, M., et al. (Year not available). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.

- ChemicalBook. 3-(2-chloroethyl)-1H-indole synthesis.

- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Benchchem. (2025). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.

- ResearchGate. (2025). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides.

- PubChem. 3-(2-Chloroethyl)-1H-indole.

- Chemical Suppliers. 1H-indole-2,3-dione, 5-chloro- | CAS 17630-76-1.

- MDPI. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation.

- MilliporeSigma. 1-(2-Chloroethyl)-1H-pyrrole | 77200-24-9.

- ChemicalBook. (2024). 3-(2-chloroethyl)-1H-indole | 32933-86-1.

- PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Benchchem. (2025). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.

- Brennan, M. R., & Erickson, K. L. (Year not available). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.

- EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development.

- PMC. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- Benchchem. (2025). Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.

- Benchchem. A Comparative Analysis of the Chemical Reactivity of 5-chloro-2,3-dimethyl-1H-indole and Unsubstituted Indole.

- ChemScene. 1423032-59-0 | 1-[2-(2-chlorophenoxy)ethyl]-1h-indole-2-carboxylic acid.

- SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.

- Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.

- PubMed. (2016). Indoles - A promising scaffold for drug development.

- MDPI. A General and Scalable Synthesis of Polysubstituted Indoles.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-chloroethyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 4. 3-(2-Chloroethyl)-1H-indole | C10H10ClN | CID 118363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2-chloroethyl)-1H-indole | 32933-86-1 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-(2-Chloroethyl)-1H-pyrrole | 77200-24-9 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Biological Activity of 1-(2-Chloroethyl)-1H-indole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] When functionalized with a 1-(2-chloroethyl) group, this scaffold is transformed into a potent bifunctional agent. The chloroethyl moiety acts as a reactive electrophile, capable of alkylating biological macromolecules, while the indole core provides a versatile platform for modulating physicochemical properties and target specificity. This guide delves into the core mechanisms, synthetic strategies, and robust methodologies for evaluating the biological activity of 1-(2-chloroethyl)-1H-indole derivatives, with a primary focus on their potential as cytotoxic and anticancer agents.

The Mechanistic Core: A Tale of Two Moieties

The anticipated biological activity of 1-(2-chloroethyl)-1H-indole derivatives is fundamentally rooted in the chemical reactivity of the 2-chloroethyl side chain. This group is a classic alkylating agent, a feature shared with established anticancer drugs.[3] Its mechanism is not one of passive binding but of covalent modification, leading to irreversible cellular damage.

The Chloroethyl Group: An Engine of Alkylation

The primary mechanism of action involves the intramolecular cyclization of the 2-chloroethylamino group to form a highly strained and electrophilic aziridinium ion intermediate. This reactive species is then susceptible to nucleophilic attack by biological macromolecules. The most critical target in the context of anticancer activity is DNA.[3]

The aziridinium ion preferentially alkylates nucleophilic sites on DNA bases, with a notable affinity for the O⁶ position of guanine. This initial monofunctional alkylation can lead to a cascade of cytotoxic events:

-

DNA Damage Response: The cell recognizes the DNA lesion, triggering DNA repair pathways.

-

Interstrand Cross-Linking (ICL): If a second chloroethyl group is present or if the initial adduct reacts further, it can lead to the formation of ICLs. These are highly toxic lesions that physically prevent the separation of DNA strands, thereby halting both replication and transcription.[3]

-

Cell Cycle Arrest & Apoptosis: Overwhelming DNA damage that cannot be repaired effectively forces the cell into cell cycle arrest, typically at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3][4]

This DNA-damaging mechanism provides a strong rationale for investigating these compounds as potent antiproliferative agents.

Synthesis and Characterization: Building the Molecules

The synthesis of 1-(2-chloroethyl)-1H-indole derivatives is typically achieved through the N-alkylation of a pre-existing indole core. This approach allows for modularity, where various substituents can be present on the indole ring to fine-tune the compound's properties.

General Synthetic Protocol: N-Alkylation

The following protocol outlines a generalized, self-validating approach for the synthesis of these target compounds. The causality behind each step is critical: the choice of a strong base is to deprotonate the indole nitrogen, making it a potent nucleophile, while the reaction conditions are optimized to favor the desired substitution reaction.

Materials:

-

Substituted 1H-indole

-

1-bromo-2-chloroethane or 1,2-dichloroethane

-

Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Reagents for work-up and purification.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the starting 1H-indole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0°C in an ice bath. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Rationale: The indole N-H is weakly acidic; a strong, non-nucleophilic base is required for complete deprotonation to form the highly nucleophilic indolide anion. The inert atmosphere prevents the base from reacting with atmospheric moisture.

-

Alkylation: After stirring for 30-60 minutes at 0°C, add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: 1-bromo-2-chloroethane provides the 2-chloroethyl moiety. The bromo- group is a better leaving group than chloro-, ensuring selective reaction at that position.

-

Reaction Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting indole spot is consumed.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water to decompose any unreacted NaH.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using column chromatography on silica gel. Rationale: This step is crucial to remove impurities, unreacted starting materials, and by-products, ensuring the purity of the final compound for biological testing.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Biological Evaluation: A Tiered Approach

A logical, tiered workflow is essential for efficiently evaluating the biological activity of newly synthesized derivatives. The primary screening focuses on cytotoxicity, followed by more detailed mechanistic assays for the most potent compounds.

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Its selection as a primary screen is based on its high-throughput nature and its ability to provide quantitative data (IC₅₀ values) for comparing compound potency.

Detailed Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7, HeLa) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plates for 48-72 hours. Rationale: This duration allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Secondary Mechanistic Assays

For compounds demonstrating potent cytotoxicity (low micromolar or nanomolar IC₅₀ values), further investigation is warranted to confirm the proposed mechanism of action.

-

Cell Cycle Analysis: Treatment of cells followed by propidium iodide staining and flow cytometry can reveal cell cycle arrest, a hallmark of DNA-damaging agents.[3][4]

-

Apoptosis Assay: Using Annexin V/PI staining, one can differentiate between viable, apoptotic, and necrotic cells, confirming that cell death occurs through a programmed pathway.[8]

-

Kinase Inhibition Assays: Given that many indole derivatives are known kinase inhibitors, screening potent compounds against a panel of relevant kinases (e.g., EGFR, GSK-3β, CDK5) can uncover additional or alternative mechanisms of action.[9][10]

Quantitative Data Summary

While specific data for 1-(2-chloroethyl)-1H-indole derivatives is emerging, the broader class of substituted indoles has demonstrated significant antiproliferative activity across a range of cancer cell lines. The data below serves as a reference for the potential potency that can be achieved with this scaffold.

| Compound Class/Example | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine Indole (9c) | HCT-116 (Colon) | 0.31 | [9] |

| Pyrazolo[1,5-a]pyrimidine Indole (11a) | HCT-116 (Colon) | 0.34 | [9] |

| Indole-Chalcone Derivative (4) | Various (e.g., A549, HeLa) | 0.006 - 0.035 | [11] |

| 5-Chloro-indole-2-carboxylate (3e) | A549 (Lung) | 0.029 | [6] |

| Indole Metabolite (Compound 7) | KB (Oral Epidermoid) | 1.8 | [12] |

| Indole Metabolite (Compound 16) | KB (Oral Epidermoid) | 1.0 | [12] |

Conclusion and Future Outlook

The fusion of a reactive 2-chloroethyl group with the privileged indole scaffold presents a compelling strategy for the development of novel therapeutic agents, particularly in oncology. The core strength of these derivatives lies in their proposed mechanism as DNA alkylating agents, capable of inducing irreparable damage and subsequent apoptosis in rapidly proliferating cancer cells. The synthetic pathways are accessible, and the methodologies for biological evaluation are well-established and robust.

Future research should focus on synthesizing a library of these derivatives with diverse substitutions on the indole ring to establish clear structure-activity relationships (SAR). The goal is to optimize potency against cancer cells while minimizing toxicity towards normal cells, thereby enhancing the therapeutic index. Advanced studies, including in vivo evaluation in xenograft models, will be the ultimate validation of their potential as next-generation anticancer drugs.

References

-

Yang, S. W., Cordell, G. A., Chai, H. B., Jang, M. S., & Pezzuto, J. M. (1999). Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. Pharmaceutical Biology, 37(1), 67–70. [Link]

-

Gobinath, P., Packialakshmi, P., Vijayakumar, K., Abdellattif, M. H., Shahbaaz, M., Idhayadhulla, A., & Surendrakumar, R. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Polycyclic Aromatic Compounds, 1-15. [Link]

-

Lorenzo-Morales, J., et al. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. Antimicrobial Agents and Chemotherapy. [Link]

-

Kamel, M. M., Abdel-Hameid, M. K., El-Nassan, H. B., & El-Khouly, E. A. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 15(8), 873–882. [Link]

-

Shyam, K., et al. (n.d.). Antitumor 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)- Hydrazines. Journal of Medicinal Chemistry. [Link]

-

Hefnawy, M. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Der Pharma Chemica. [Link]

-

Wang, G., et al. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. IUCrData. [Link]

-

Penetrante, G. M., et al. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. Molecular Cancer Therapeutics. [Link]

-

Kumar, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Abuelizz, H. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. [Link]

-

El-Shahid, Z. A., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences. [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]

-

Al-Mokadem, A. Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. [Link]

-

Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review. Bentham Science. [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals. [Link]

-

Manjunatha, K., et al. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. [Link]

-

Gębka, K., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

-

De Luca, M. A., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

The Mechanistic Underpinnings of 1-(2-chloroethyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Foreword: Deconstructing Reactivity to Predict Biological Function

In the landscape of contemporary drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent versatility allows for functionalization at various positions, leading to a diverse array of pharmacological activities, from anticancer to antiviral and beyond.[2] This guide delves into the specific mechanistic attributes of a less-explored derivative, 1-(2-chloroethyl)-1H-indole. While direct, extensive research on this particular molecule is nascent, a robust mechanistic hypothesis can be constructed by dissecting its constituent parts: the indole nucleus and the reactive 2-chloroethyl side chain. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to elucidate the probable mechanism of action of 1-(2-chloroethyl)-1H-indole and to provide a framework for its experimental validation. Our approach is grounded in the principles of chemical reactivity and draws parallels from extensively studied analogous compounds.

Section 1: The Core Hypothesis - A Tale of Two Moieties

The predicted mechanism of action for 1-(2-chloroethyl)-1H-indole is centered on its capacity to act as a DNA alkylating agent . This hypothesis is predicated on the well-documented reactivity of the 2-chloroethyl group, a functional moiety present in numerous established chemotherapeutic agents.[3]

The indole ring system, while generally considered electron-rich and a participant in various biological interactions, is proposed to primarily serve as a carrier or delivery vehicle in this specific context. Its lipophilic nature can facilitate passage across cellular membranes, delivering the reactive chloroethyl group to the intracellular environment. The core of the cytotoxic activity is then executed by the 2-chloroethyl chain through a two-step process.

The Electrophilic Attack: Formation of the Aziridinium Ion

The key to the reactivity of the 2-chloroethyl group is its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The nitrogen atom of the indole ring, while part of an aromatic system, can participate in this reaction. This electrophilic intermediate is then susceptible to nucleophilic attack by biological macromolecules.

Figure 1: Proposed activation of 1-(2-chloroethyl)-1H-indole to a reactive aziridinium ion.

DNA as the Primary Target: Alkylation and Cross-linking

Once formed, the aziridinium ion is a potent electrophile that will readily react with nucleophilic sites on DNA. The most common targets are the N7 position of guanine and the N3 position of adenine.[4] This initial alkylation event, or "mono-adduct" formation, can itself be cytotoxic by interfering with DNA replication and transcription.

However, the true potency of many chloroethylating agents lies in their ability to form a second covalent bond, leading to DNA cross-links. Following the initial alkylation, the now-tethered chloroethyl group can react with a second nucleophilic site on the opposite DNA strand, resulting in an interstrand cross-link (ICL).[5] These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both replication and transcription, ultimately triggering apoptotic cell death.[3]

Figure 2: A simplified workflow of the proposed mechanism of action leading to apoptosis.

Section 2: Experimental Validation - A Roadmap for Mechanistic Studies

To substantiate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, with each step providing evidence for a specific part of the mechanistic cascade.

Cytotoxicity Profiling

The foundational experiment is to determine the cytotoxic potential of 1-(2-chloroethyl)-1H-indole across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(2-chloroethyl)-1H-indole (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in cell viability, providing a quantitative measure of the compound's cytotoxicity.

| Cell Line | Predicted IC₅₀ Range (µM) |

| HCT116 (Colon) | 1 - 20 |

| MCF-7 (Breast) | 5 - 50 |

| A549 (Lung) | 2 - 30 |

| Table 1: Predicted cytotoxic activity of 1-(2-chloroethyl)-1H-indole in common cancer cell lines. |

Investigating the Induction of Apoptosis

Given that DNA damage is a potent inducer of apoptosis, the next logical step is to assess whether 1-(2-chloroethyl)-1H-indole triggers this programmed cell death pathway.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with 1-(2-chloroethyl)-1H-indole at concentrations around the determined IC₅₀ for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Expected Outcome: A significant increase in the population of apoptotic cells following treatment with the compound.

Direct Evidence of DNA Damage

To directly test the hypothesis of DNA alkylation, experiments to detect DNA damage are crucial.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Cell Embedding: Mix harvested cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Data Analysis: Measure the length and intensity of the "comet tail," which corresponds to the amount of damaged DNA.

Expected Outcome: A dose-dependent increase in DNA fragmentation, visualized as longer comet tails in treated cells compared to controls.

Figure 3: A logical flow for the experimental validation of the proposed mechanism.

Section 3: Broader Implications and Future Directions

While DNA alkylation is the primary proposed mechanism, it is plausible that 1-(2-chloroethyl)-1H-indole could have other biological effects. The indole nucleus is known to interact with a variety of proteins, and it is possible that this compound could also act as a kinase inhibitor or modulate other signaling pathways.[6][7] For instance, some indole derivatives have been shown to inhibit Bcl-2, an anti-apoptotic protein.[6] The downregulation of Bcl-2 in conjunction with DNA damage would create a synergistic pro-apoptotic effect.

Future research should focus on:

-

Identifying specific DNA adducts: Using techniques like mass spectrometry to identify the precise nature of the DNA lesions.

-

Investigating effects on DNA repair pathways: Determining if the compound's efficacy is enhanced in cells with deficient DNA repair mechanisms.

-

Exploring off-target effects: Profiling the compound against a panel of kinases and other relevant biological targets.

Conclusion

References

-

Bodell, W. J., et al. (2009). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of Neuro-oncology, 91(3), 257–264. [Link]

-

Wiessler, M., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(5), 923–930. [Link]

-

Bodell, W. J., et al. (2003). Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea. Mutation Research, 522(1-2), 83–90. [Link]

-

Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450–1454. [Link]

- Naik, N., et al. (2022). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Atmiya University Journal of Research in Science & Technology.

-

Chemical Synthesis Database. (2025). 1-(2-chloroethyl)-1H-indole. [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]

-

Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514–522. [Link]

-

Al-Said, M. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3745. [Link]

-

Atwell, G. J., et al. (2002). 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: Relationships between Structure and Cytotoxicity for Analogues Bearing Different DNA Minor Groove Binding Subunits. Journal of Medicinal Chemistry, 45(23), 5075–5087. [Link]

-

Fu, D., et al. (2019). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cell Research, 29(1), 31–41. [Link]

-

Al-Suhaimi, E. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Chemistry, 2022, 1–13. [Link]

-

Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Highlights. [Link]

-

Zhang, Y., et al. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Frontiers in Microbiology, 15, 1389939. [Link]

-

Kairytė, A., et al. (2024). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. European Journal of Medicinal Chemistry, 279, 116869. [Link]

-

Ghorab, M. M., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Current Pharmaceutical Design, 24(22), 2604–2616. [Link]

-

He, Y., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 434. [Link]

-

Marzec, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 12, 1369741. [Link]

-

Mamone, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]

-

PubChem. (2026). 3-(2-Chloroethyl)-1H-indole. [Link]

- Zare, A., et al. (2021). Assessment of the Regulatory Effect of Novel Indole-Core-Based Compound on Apoptosis and Cell Survival of Acute Myeloid Leukemia Cell Line. Iranian Red Crescent Medical Journal, 23(10).

-

Li, Q., et al. (2021). 1,2-Dichloroethane induces apoptosis in the cerebral cortexes of NIH Swiss mice through microRNA-182-5p targeting phospholipase D1 via a mitochondria-dependent pathway. Toxicology and Applied Pharmacology, 430, 115728. [Link]

-

Kumar, A., et al. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Polycyclic Aromatic Compounds, 1–25. [Link]

-

Ghorab, M. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(5), 307–316. [Link]

-

Ahmad, A., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Pharmacology, 12, 699252. [Link]

-

Bio-Molin, A., et al. (2021). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Catalysis Science & Technology, 11(13), 4478–4483. [Link]

-

El-Naggar, A. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

Sources

- 1. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]

- 2. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 3. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1-(2-chloroethyl)-1H-indole: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for the Synthesis and Verification of a Key Indole Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-chloroethyl)-1H-indole, a valuable intermediate in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for 1-(2-chloroethyl)-1H-indole, this guide leverages spectral data from the closely related analog, 1-ethyl-1H-indole, to provide a robust framework for the prediction, interpretation, and verification of the target molecule's structure.

Introduction to 1-(2-chloroethyl)-1H-indole

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an N-alkylating agent, such as the 2-chloroethyl group, provides a reactive handle for further molecular elaboration, making 1-(2-chloroethyl)-1H-indole a versatile building block for the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final products. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Spectrum of 1-(2-chloroethyl)-1H-indole

The ¹H NMR spectrum of 1-(2-chloroethyl)-1H-indole is predicted to exhibit characteristic signals for both the indole ring and the N-chloroethyl side chain. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the chlorine atom.

Table 1: Predicted ¹H NMR Data for 1-(2-chloroethyl)-1H-indole and Experimental Data for 1-ethyl-1H-indole.

| Proton | Predicted Chemical Shift (δ, ppm) for 1-(2-chloroethyl)-1H-indole | Multiplicity | Experimental Chemical Shift (δ, ppm) for 1-ethyl-1H-indole | Multiplicity |

| H-2 | 6.5 - 6.7 | d | 6.47 | d |

| H-3 | 7.1 - 7.3 | d | 7.09 | d |

| H-4 | 7.5 - 7.7 | d | 7.58 | d |

| H-5 | 7.0 - 7.2 | t | 7.06 | t |

| H-6 | 7.1 - 7.3 | t | 7.15 | t |

| H-7 | 7.6 - 7.8 | d | 7.64 | d |

| N-CH₂ | 4.3 - 4.5 | t | 4.14 | q |

| CH₂-Cl | 3.8 - 4.0 | t | 1.45 | t |

Data for 1-ethyl-1H-indole is sourced from the Spectral Database for Organic Compounds (SDBS). The predicted shifts for 1-(2-chloroethyl)-1H-indole are based on the deshielding effect of the chlorine atom compared to a methyl group.

Predicted ¹³C NMR Spectrum of 1-(2-chloroethyl)-1H-indole

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environment.

Table 2: Predicted ¹³C NMR Data for 1-(2-chloroethyl)-1H-indole and Experimental Data for 1-ethyl-1H-indole.

| Carbon | Predicted Chemical Shift (δ, ppm) for 1-(2-chloroethyl)-1H-indole | Experimental Chemical Shift (δ, ppm) for 1-ethyl-1H-indole |

| C-2 | 128 - 130 | 128.8 |

| C-3 | 101 - 103 | 101.1 |

| C-3a | 128 - 130 | 128.6 |

| C-4 | 121 - 123 | 121.3 |

| C-5 | 120 - 122 | 120.9 |

| C-6 | 120 - 122 | 120.9 |

| C-7 | 109 - 111 | 109.5 |

| C-7a | 136 - 138 | 136.2 |

| N-CH₂ | 48 - 52 | 41.5 |

| CH₂-Cl | 40 - 44 | 15.2 |

Data for 1-ethyl-1H-indole is sourced from SDBS. The predicted shifts for the N-CH₂ and CH₂-Cl carbons in 1-(2-chloroethyl)-1H-indole are significantly downfield due to the influence of the nitrogen and chlorine atoms, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.